2-(2-Boc-aminoethoxy)ethanol

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Boc-aminoethoxy)ethanol typically involves the reaction of 2-aminoethanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds as follows:

- Dissolve 2-aminoethanol in an appropriate solvent like dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add di-tert-butyl dicarbonate to the reaction mixture while maintaining a low temperature.

- Stir the reaction mixture at room temperature for several hours.

- Purify the product using standard techniques such as column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The purification process may involve crystallization or distillation techniques.

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. Deprotection of 2-(2-Boc-aminoethoxy)ethanol can be achieved under acidic or oxidative conditions:

-

Acidic Deprotection :

-

Trifluoroacetic acid (TFA) in dichloromethane (DCM) removes the Boc group efficiently at room temperature, yielding 2-(2-aminoethoxy)ethanol .

-

Hydrochloric acid (HCl) in methanol is less effective but avoids harsh conditions .

-

Oxalyl chloride in methanol provides a mild alternative, achieving deprotection in 1–3 hours with >70% yields .

-

Nucleophilic Reactions at the Hydroxyl Group

The terminal hydroxyl group undergoes typical alcohol reactions:

-

Carbonate Formation :

Reacts with N,N'-disuccinimidyl carbonate (DSC) in acetonitrile to form an activated carbonate intermediate, used in bioconjugation :This intermediate reacts with amines (e.g., FITC, DOTA derivatives) for fluorescent labeling .

-

Etherification :

The hydroxyl group participates in Mitsunobu reactions with phenols or alcohols, forming stable ether bonds .

Oxidation Reactions

The hydroxyl group can be oxidized to a carboxylic acid:

-

Jones Oxidation :

In acidic conditions (CrO₃/H₂SO₄), this compound is oxidized to 2-(2-Boc-aminoethoxy)acetic acid, a key intermediate in peptide mimetics :

Stability and Reactivity Considerations

-

Acid Sensitivity : Reacts violently with strong acids (e.g., HCl, H₂SO₄), generating toxic gases .

-

Reductive Conditions : Incompatible with hydrides (e.g., LiAlH₄), producing flammable hydrogen gas .

-

Storage : Stable at <15°C in airtight containers; decomposes upon prolonged exposure to moisture .

Synthetic Utility

Key applications include:

-

Peptide Synthesis : Boc deprotection enables sequential amino acid coupling .

-

Polymer Functionalization : Hydroxyl and amine groups facilitate PEGylation and dendrimer synthesis .

-

Fluorescent Probes : Activated carbonates link to fluorophores (e.g., FITC) for cellular imaging .

This compound’s versatility in protection, oxidation, and conjugation reactions makes it indispensable in medicinal chemistry and materials science. Further studies should explore its utility in CRISPR-Cas9 delivery systems and targeted cancer therapies.

Scientific Research Applications

Synthesis of Bioconjugates

Biotinylated HaloLigands:

One of the primary applications of 2-(2-Boc-aminoethoxy)ethanol is in the synthesis of biotinylated HaloLigands. These ligands are crucial for preparing quantum dot adducts that facilitate specific labeling of live cells through HaloTag protein-mediated techniques. This method enhances the visualization and tracking of proteins within cellular environments, providing insights into dynamic biological processes .

Linking Enzymes and Indicators:

The compound serves as a key precursor in linking the HaloTag enzyme with fluorescent zinc indicators like ZIMIR. This application allows researchers to monitor the dynamics of zinc secretion in real-time, contributing to our understanding of cellular signaling pathways .

Drug Delivery Systems

Amphiphiles for Nucleic Acid Delivery:

this compound is utilized in synthesizing amphiphilic compounds that facilitate the delivery of DNA and small interfering RNA (siRNA). The amphiphilic nature of these compounds enables them to form stable nanoparticles, enhancing the efficacy and specificity of gene delivery systems .

Development of Affinity Reagents

Tyroscherin Derivatives:

The compound is integral to the total synthesis of tyroscherin and its photo-activatable derivatives. These affinity reagents are essential for identifying proteins that bind to tyroscherin, which has implications in understanding various biochemical pathways and developing targeted therapeutics .

Solid-Phase Synthesis Techniques

Solid-Phase Peptide Synthesis (SPPS):

In solid-phase organic synthesis, derivatives of this compound are employed to create high-load polystyrene-polyethylene glycol-like resins. These resins exhibit excellent swelling characteristics, making them suitable for synthesizing small and large peptides. The use of this compound enhances the efficiency and yield of peptide synthesis processes .

Imaging Techniques

Nuclear Redox Imaging:

Recent studies have highlighted the application of this compound as a reagent in developing novel bisbenzimide-nitroxides for nuclear redox imaging in living cells. This application is significant for studying cellular redox states and their implications in various diseases .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(2-Boc-aminoethoxy)ethanol primarily involves its role as a protecting group for amines. The Boc group protects the amino group from unwanted reactions during synthetic processes. The compound can be deprotected under acidic conditions to release the free amine, which can then participate in further chemical reactions.

Comparison with Similar Compounds

Chemical Identity :

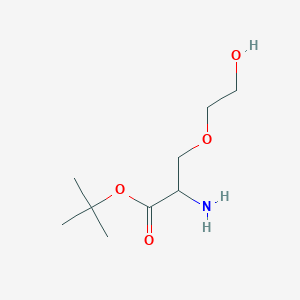

- IUPAC Name : tert-Butyl (2-(2-hydroxyethoxy)ethyl)carbamate

- CAS No.: 139115-91-6

- Molecular Formula: C₉H₁₉NO₄

- Molecular Weight : 205.25 g/mol

- Structure : Features a Boc (tert-butoxycarbonyl)-protected amine group linked via a diethylene glycol (PEG₂) spacer to a terminal hydroxyl group .

Synthesis: 2-(2-Boc-aminoethoxy)ethanol is synthesized through a four-step process:

Protection of tetraethylene glycol monoamine with Boc anhydride.

Condensation with methacryloyl chloride.

Introduction of a tosyl group via iodosulfonylation.

Deprotection and conjugation with functional groups (e.g., tetrazine) .

Comparison with Structurally Similar Compounds

2-(2-Aminoethoxy)ethanol

- CAS No.: 929-06-6

- Formula: C₄H₁₁NO₂

- Key Differences :

- Functional Group : Free primary amine (–NH₂) instead of Boc-protected amine.

- Reactivity : Highly reactive amine requires in situ protection for controlled synthesis, unlike the Boc variant .

- Applications : Used directly as a spacer in fluorescent zinc sensors and enzyme inhibitors .

- Safety : Classified as hazardous (corrosive, requires N95 masks and gloves) .

2-(2-Methoxyethoxy)ethanol

- CAS No.: 111-77-3

- Formula : C₅H₁₂O₃

- Key Differences: Functional Group: Methoxy (–OCH₃) replaces the Boc-amino group. Thermodynamics: Higher hydrophobicity (logP ≈ -0.1) compared to the hydrophilic PEG-based Boc derivative . Safety: Toxic to reproduction (GHS08 classification) .

2-(2-Diethylaminoethoxy)ethanol

- CAS No.: 140-82-9

- Formula: C₈H₁₉NO₂

- Key Differences: Functional Group: Diethylamino (–N(C₂H₅)₂) group instead of Boc-amine. Applications: Surfactant and pH-adjusting agent; unsuitable for stepwise synthesis due to irreversible protonation . Reactivity: Basic amine interferes with acid-sensitive reactions, unlike the Boc-protected analogue .

Boc-NH-PEG₂-OH Derivatives

- Example : Boc-NH-PEG₄-OH

- Key Differences: PEG Chain Length: Longer PEG spacers (e.g., PEG₄) increase hydrophilicity and steric bulk, altering binding kinetics in drug delivery . Solubility: Shorter PEG₂ chains (as in this compound) offer balanced solubility for organic and aqueous phase reactions .

Comparative Data Table

Key Research Findings

Biomedical Utility: The Boc group in this compound enables controlled release of drugs in acidic environments (e.g., tumor tissues), a feature absent in methoxy or diethylamino analogs .

Synthetic Flexibility: Unlike 2-(2-Aminoethoxy)ethanol, the Boc derivative avoids side reactions during polymer synthesis, ensuring high yield (>95%) in glycopolymer engineering .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2-Boc-aminoethoxy)ethanol with high purity?

To synthesize this compound, a Boc-protected aminoethoxy intermediate is typically reacted with ethylene glycol derivatives under controlled conditions. Key steps include:

- Protection of the amino group : Use tert-butoxycarbonyl (Boc) anhydride or Boc-OSu in anhydrous solvents (e.g., dichloromethane) to protect the amine, ensuring minimal side reactions .

- Coupling reaction : Employ carbodiimide-based coupling agents (e.g., DCC or EDC) to link the Boc-protected amine to ethylene glycol derivatives, monitored by TLC or HPLC .

- Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization to isolate the product. Confirm purity via H/C NMR and mass spectrometry .

Q. How should researchers characterize the molecular structure and purity of this compound?

A multi-technique approach is essential:

- NMR spectroscopy : Analyze H and C NMR spectra to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and ethylene glycol backbone (δ ~3.5–4.0 ppm for ether linkages) .

- FT-IR spectroscopy : Identify characteristic peaks for the Boc group (C=O stretch at ~1680–1720 cm) and hydroxyl groups (broad O-H stretch at ~3200–3500 cm) .

- Mass spectrometry : Use ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H] at m/z 234.2 for CHNO) .

Q. What solvents and conditions are suitable for dissolving this compound in experimental workflows?

The compound exhibits solubility in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., chloroform), but limited solubility in water. For aqueous systems:

- Hydrophilic modification : Introduce solubilizing groups (e.g., PEG chains) via post-synthetic modifications .

- Co-solvent systems : Use water-miscible solvents (e.g., THF:water mixtures) with gradual titration to avoid precipitation .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Keep under inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis of the Boc group .

- Hygroscopicity : Store in sealed, moisture-resistant containers to avoid water absorption, which can degrade the compound .

Advanced Research Questions

Q. What mechanistic insights exist for Boc deprotection in this compound under acidic conditions?

Boc deprotection typically involves:

- Acid selection : Trifluoroacetic acid (TFA) in dichloromethane (20–50% v/v) is standard. Monitor reaction progress via H NMR for disappearance of tert-butyl signals .

- Kinetic studies : Use in situ FT-IR or UV-Vis spectroscopy to track deprotection rates. Competitive side reactions (e.g., ester hydrolysis) may occur if harsh acids (HCl) are used .

Q. How can computational modeling predict interactions between this compound and biomolecules?

- Molecular docking : Use software like AutoDock Vina to model interactions with proteins or DNA, focusing on hydrogen bonding (hydroxyl and ether groups) and steric effects from the Boc group .

- MD simulations : Simulate solvation dynamics in water/DMSO mixtures to assess conformational stability .

Q. What advanced analytical methods resolve contradictions in solubility or reactivity data for this compound?

- Hyphenated techniques : Combine HPLC-MS or GC-MS to detect trace impurities affecting solubility .

- Controlled experiments : Systematically vary solvent polarity (e.g., using Kamlet-Taft parameters) and temperature to isolate factors causing discrepancies .

Q. How can researchers evaluate the compound’s role in polymer synthesis for biomedical applications?

- Copolymer synthesis : Incorporate this compound into PEG-based hydrogels via radical polymerization. Assess biocompatibility using in vitro cytotoxicity assays .

- Post-polymerization modification : Deprotect Boc groups post-synthesis to introduce cationic charges for DNA binding studies .

Q. What strategies mitigate interference from the Boc group in spectroscopic analyses?

- Selective quenching : Add DO to suppress hydroxyl signals in H NMR .

- Derivatization : Convert the Boc group to a non-interfering moiety (e.g., acetyl) before IR analysis .

Q. How do structural modifications (e.g., chain length, substituents) affect the compound’s physicochemical properties?

Properties

Molecular Formula |

C9H19NO4 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

tert-butyl 2-amino-3-(2-hydroxyethoxy)propanoate |

InChI |

InChI=1S/C9H19NO4/c1-9(2,3)14-8(12)7(10)6-13-5-4-11/h7,11H,4-6,10H2,1-3H3 |

InChI Key |

IKPDNLJPUASMGG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(COCCO)N |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.